![molecular formula C19H19ClN2O2 B5817521 3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5817521.png)
3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide, also known as CPI-17, is a potent inhibitor of myosin light chain phosphatase (MLCP). It is a small molecule that has been widely used in scientific research to explore the biochemical and physiological effects of MLCP inhibition.
作用機序
3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide inhibits MLCP activity by binding to the myosin-binding subunit of MLCP, which prevents the dephosphorylation of myosin light chains. This results in increased myosin phosphorylation and smooth muscle contraction. The mechanism of action of 3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide has been well-characterized and has been used to study the role of MLCP in various biological processes.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the contractility of smooth muscle cells in vitro and in vivo. It has also been shown to increase the phosphorylation of myosin light chains and to decrease MLCP activity. These effects have been studied in a variety of tissues, including blood vessels, airways, and gastrointestinal smooth muscle.
実験室実験の利点と制限
3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also a potent inhibitor of MLCP activity, which makes it a useful tool for studying the role of MLCP in biological processes. However, there are also some limitations to using 3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in cell-based assays. It also has a short half-life in vivo, which can make it difficult to study its effects in animal models.
将来の方向性
There are several future directions for research on 3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide. One area of interest is the role of MLCP inhibition in the development of hypertension and other cardiovascular diseases. Another area of interest is the use of 3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide as a therapeutic target for the treatment of smooth muscle disorders, such as asthma and gastrointestinal motility disorders. Further research is needed to fully understand the biochemical and physiological effects of 3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide and its potential as a therapeutic target.
合成法
The synthesis of 3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide involves several steps, including the reaction of 4-chlorobenzaldehyde with 3-aminophenylacrylic acid to form 3-(4-chlorophenyl)-N-(3-aminophenyl)acrylamide. This intermediate is then reacted with isobutyryl chloride to form the final product, 3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide. The synthesis method has been well-established and has been used to produce 3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide in large quantities for scientific research.
科学的研究の応用
3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide has been widely used in scientific research to explore the role of MLCP inhibition in various biological processes. MLCP is a key regulator of smooth muscle contraction and is involved in the regulation of blood pressure, airway tone, and gastrointestinal motility. 3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide has been used to study the role of MLCP in these processes and has been shown to be a potent inhibitor of MLCP activity.
特性
IUPAC Name |
N-[3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13(2)19(24)22-17-5-3-4-16(12-17)21-18(23)11-8-14-6-9-15(20)10-7-14/h3-13H,1-2H3,(H,21,23)(H,22,24)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABVVNBRYSANIN-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2,3-dimethylphenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B5817446.png)
![methyl 2-chloro-5-(5-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5817450.png)
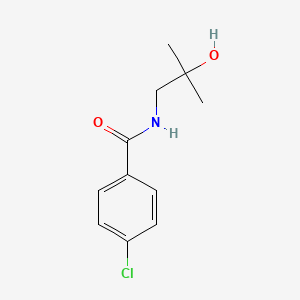
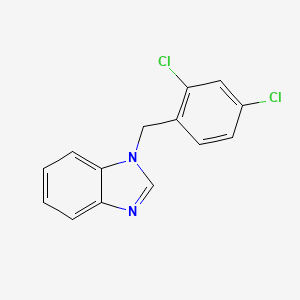
![3-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5817472.png)

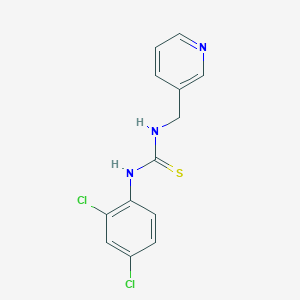
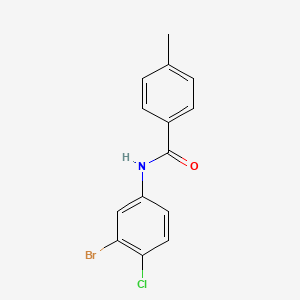
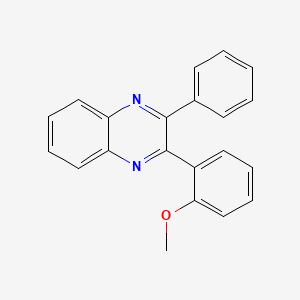
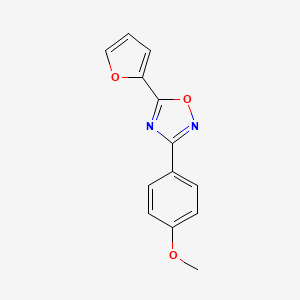

![4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzoic acid](/img/structure/B5817524.png)
![diisopropyl 5-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate](/img/structure/B5817531.png)